2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole
Overview
Description
2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole is a chemical compound with the molecular formula C6H6ClN3O3 . It has an average mass of 203.583 Da and a monoisotopic mass of 203.009766 Da . This compound is also known by its IUPAC name, 2-(Chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]oxazole ring substituted with a chloromethyl group at the 2-position and a nitro group at the 6-position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the current search results, nitroimidazooxazoles have been found to exhibit significant antitubercular activity .Physical and Chemical Properties Analysis
This compound has a molecular weight of 203.58 g/mol. Other physical and chemical properties specific to this compound are not available in the current search results.Scientific Research Applications
Antitubercular Agents :
- A series of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles, similar to the compound , have been synthesized and tested for antimycobacterial activity. These compounds have been evaluated for their structure and potential as tuberculostatic agents (Żwawiak et al., 2008).
- Another study explored the synthesis of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and -oxazoles as backups to the antitubercular drug pretomanid. These compounds showed potential against tuberculosis and Chagas disease (Thompson et al., 2017).
Activity Against Mycobacterium Tuberculosis :
- Nitroimidazoles, a class including 2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole, have shown promise as new antitubercular agents. TBA-354, a related compound, exhibited efficacy against Mycobacterium tuberculosis in both in vitro and in vivo studies (Upton et al., 2014).
Potential for Treating Neglected Tropical Diseases :
- 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles were studied for their potential as treatments for visceral leishmaniasis, a neglected tropical disease. This research led to the identification of DNDI-VL-2098 as a potential drug candidate for this condition (Thompson et al., 2016).
Antileishmanial Activity :
- Mono and bicyclic nitroimidazoles, including the class to which the compound belongs, were screened for in vitro antileishmanial
Chemical Synthesis and Applications :
- Various studies have focused on the synthesis and potential applications of these compounds. For instance, efficient synthesis processes for producing new derivatives with potential antibacterial properties have been reported (Mathias et al., 2018).
- Another study reported the synthesis of imidazo[2,1-b]thiazole derivatives as potential anti-infectious agents, demonstrating the versatility of these compounds in developing new treatments for infectious diseases (Juspin et al., 2010).
Potential in Drug Development :
- The development of scalable processes for synthesizing these compounds, like DNDI-VL-2098, indicates the potential for large-scale production, which is crucial for drug development and deployment (Satam et al., 2016).
Future Directions
Properties
IUPAC Name |
2-(chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c7-1-4-2-9-3-5(10(11)12)8-6(9)13-4/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEBFJJGPLVLCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=NC(=CN21)[N+](=O)[O-])CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994061 | |
Record name | 2-(Chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73332-76-0 | |
Record name | Imidazo(2,1-b)oxazole, 2-(chloromethyl)-2,3-dihydro-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073332760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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